

Introduction: The Strategic Value of the **3,5-Difluoronitrobenzene** Scaffold

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Compound of Interest

Compound Name: 3,5-Difluoronitrobenzene

Cat. No.: B045260

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In the landscape of modern medicinal chemistry, the selection of a core scaffold is a decision of paramount strategic importance. The **3,5-difluoronitrobenzene** (3,5-DFNB) moiety has emerged as a particularly valuable building block for the synthesis of novel therapeutic agents. [1] Its utility stems from a unique combination of physicochemical properties conferred by the specific arrangement of its functional groups: a powerful electron-withdrawing nitro group and two fluorine atoms positioned meta to it.

The nitro group significantly activates the aromatic ring, rendering it susceptible to nucleophilic aromatic substitution (S_NAr), a cornerstone reaction for introducing molecular diversity. This allows chemists to readily react 3,5-DFNB with a wide array of nucleophiles—such as phenols, thiols, and amines—to construct the complex molecular architectures required for targeted therapies, including diaryl ethers, diaryl thioethers, and substituted anilines.

Simultaneously, the presence of fluorine atoms is a well-established strategy in drug design to enhance key pharmacokinetic properties. Fluorine's high electronegativity and small size can improve metabolic stability, increase lipophilicity (enhancing membrane permeability), and modulate the pK_a of nearby functional groups to improve binding affinity with biological targets. [2] The 3,5-difluoro substitution pattern, in particular, has been linked to enhanced biological activity in various contexts.[1] This guide provides a technical exploration of the synthesis, biological activities, and experimental evaluation of derivatives built from this versatile scaffold.

Physicochemical Properties of the Core Scaffold

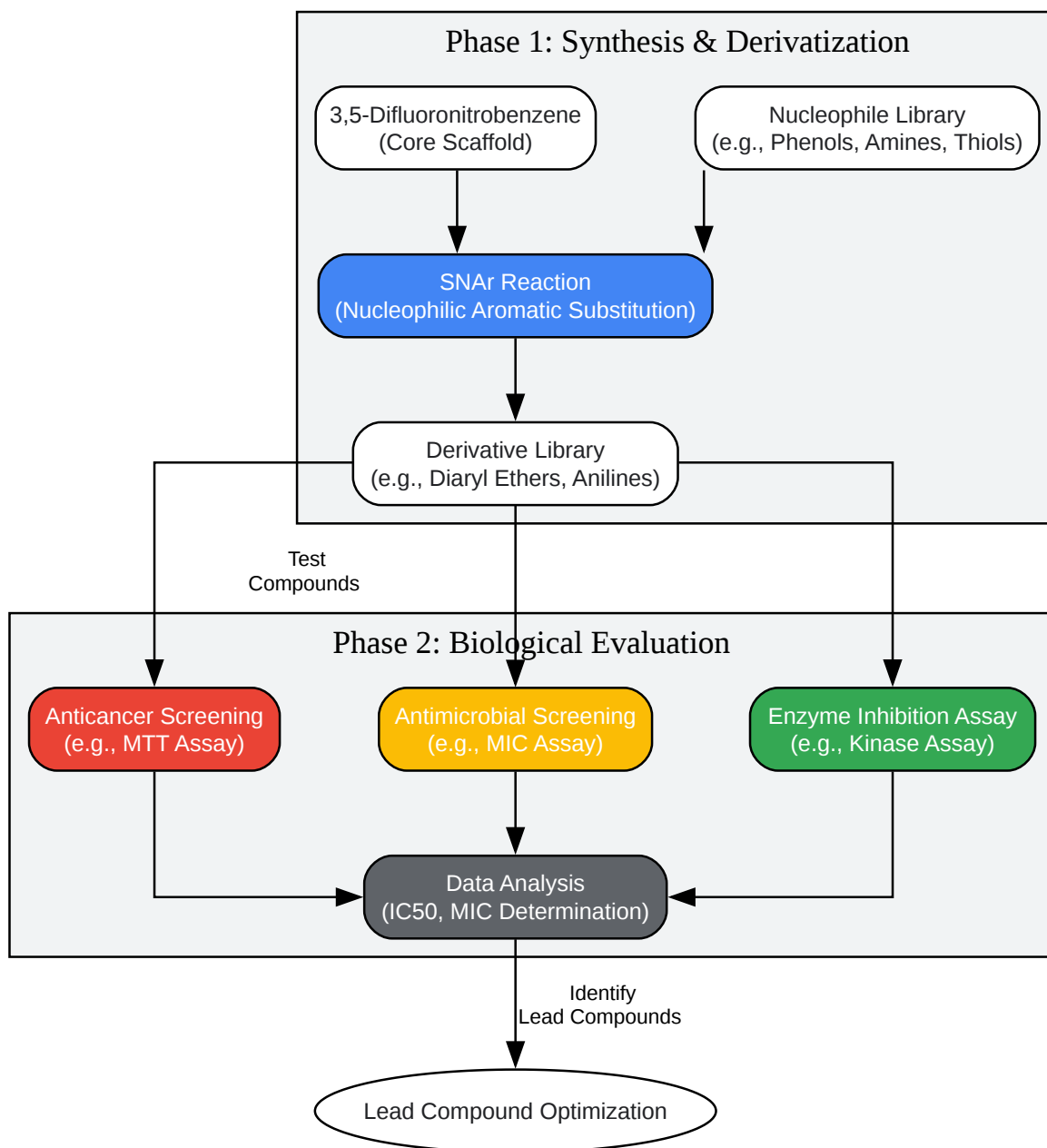
A foundational understanding of the starting material is critical for its effective application. The key properties of **3,5-Difluoronitrobenzene** are summarized below.

Property	Value	Reference(s)
CAS Number	2265-94-3	[3][4]
Molecular Formula	C ₆ H ₃ F ₂ NO ₂	[4][5]
Molecular Weight	159.09 g/mol	[4][5]
Appearance	Light yellow to orange clear liquid	[6]
Melting Point	17-18 °C	[4][6]
Boiling Point	176-177 °C	[4][6]
Density	~1.407 - 1.43 g/mL at 25 °C	[1][4][6]

Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution (S_NAr)

The primary pathway for derivatizing the 3,5-DFNB core is the S_NAr reaction. The strong electron-withdrawing capacity of the nitro group, combined with the inductive effect of the two fluorine atoms, makes the carbon atoms of the aromatic ring highly electrophilic and thus susceptible to nucleophilic attack. This allows for the displacement of one of the fluorine atoms by a wide range of nucleophiles, a critical step in building precursors for drug candidates.

The general workflow for generating a library of derivatives for biological screening is outlined below. This process begins with the selection of the core scaffold and proceeds through synthesis, purification, and subsequent biological evaluation.



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Caption: Drug discovery workflow using the 3,5-DFNB scaffold.

I. Anticancer Activity

Derivatives of 3,5-DFNB have demonstrated significant potential as anticancer agents, acting on a variety of high-value oncology targets. The fluorinated scaffold serves as a key component

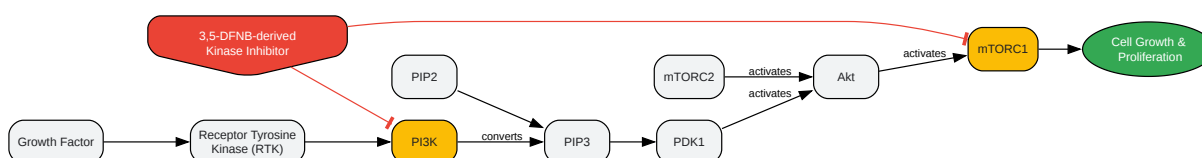
in the synthesis of inhibitors for proteins implicated in tumor progression.

Mechanism of Action: Targeting Key Oncogenic Pathways

The versatility of the 3,5-DFNB core allows for its incorporation into inhibitors targeting diverse cancer-related enzymes and protein-protein interactions.

- **Kinase Inhibition:** The scaffold is a common feature in the design of kinase inhibitors. For example, reaction with morpholine can create an intermediate for kinase inhibitors. A notable pathway often targeted in cancer is the PI3K/Akt/mTOR signaling cascade, which is crucial for cell growth, proliferation, and survival. While not exclusively using a 3,5-DFNB core, novel 1,3,5-triazine derivatives have been shown to act as potent dual inhibitors of PI3K and mTOR, leading to cell cycle arrest and apoptosis in cervical cancer cells.^[7] This highlights the general strategy of using substituted aromatic rings to target the ATP-binding pocket of kinases.
- **Inhibition of Oncoproteins:** Recent patents have detailed the use of 3,5-DFNB as a starting material for synthesizing inhibitors of novel cancer targets like the KIF18A protein and the YAP/TAZ-TEAD transcriptional complex, both of which are critical for tumor progression.^[1]

The PI3K/Akt/mTOR pathway is a representative target for kinase inhibitors developed from such scaffolds.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway with inhibition points.

Exemplary Anticancer Derivatives

The following table summarizes key examples where 3,5-DFNB serves as a crucial synthetic precursor for anticancer agents.

Derived Intermediate/Compound	Therapeutic Target/Application	Synthetic Role of 3,5-DFNB	Reference
3-Fluoro-5-(3-(trifluoromethyl)phenoxy)nitrobenzene	Inhibitors of YAP/TAZ-TEAD oncoproteins	Starting material for SNAr with 3-trifluoromethylphenol	
Precursor for KIF18A Inhibitors	Kinesin Inhibitors (Anticancer)	Reactant for SNAr with benzyl mercaptan	
Morpholine Adduct	Kinase Inhibitors	Reactant for SNAr with morpholine	[1]

Experimental Protocol: Cell Viability (MTT) Assay

To quantify the cytotoxic effects of newly synthesized 3,5-DFNB derivatives, a colorimetric MTT assay is a standard and reliable method. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of test compounds on a cancer cell line (e.g., A549, HeLa).

Materials:

- Cancer cell line of interest
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well flat-bottom plates
- Test compounds (3,5-DFNB derivatives) dissolved in DMSO

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- Multichannel pipette, CO₂ incubator, microplate reader

Methodology:

- Cell Seeding:
 - Trypsinize and count cells.
 - Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
 - Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
- Compound Treatment:
 - Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
 - Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM).
 - Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
 - Incubate for 48-72 hours.
- MTT Addition and Incubation:
 - Add 20 µL of MTT solution (5 mg/mL) to each well.
 - Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization:

- Carefully remove the medium.
- Add 150 μ L of solubilization buffer to each well to dissolve the formazan crystals.
- Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.
- Data Acquisition:
 - Measure the absorbance at 570 nm using a microplate reader.
 - Calculate cell viability as a percentage relative to the vehicle control:
 - $\% \text{ Viability} = (\text{Abs_test} / \text{Abs_control}) * 100$
 - Plot the % viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

II. Antifungal Activity

The incorporation of halogen atoms, particularly fluorine, into a phenyl ring is a known strategy for enhancing antimicrobial activity.^[8] Derivatives of fluorinated nitrobenzenes have shown promise as antifungal agents, particularly against dermatophytes.

Mechanism of Action and Structure-Activity Relationship (SAR)

Thiosemicarbazide derivatives containing a fluorophenyl group have demonstrated notable activity against Trichophyton species, which are responsible for common skin, hair, and nail infections.^[8] A study evaluating these compounds revealed critical structure-activity relationships:

- Halogen Identity: Fluorine-containing derivatives generally demonstrated higher activity against *T. rubrum* than their chlorinated counterparts.^[8]
- Positional Isomerism: The position of the fluorine atom on the phenyl ring was found to be crucial. Halogen substitution at the meta position was consistently associated with the highest efficacy (lowest MIC values), while substitution at the para position was linked to enhanced selectivity.^[8]

This underscores the importance of systematic chemical modification and the fine-tuning of substituent positions to optimize biological activity.

Compound Class	Key Structural Feature	Antifungal Activity Profile	Reference
Fluorinated Thiosemicarbazides	Fluorine on phenyl ring	Generally more active than chlorinated analogs against <i>T. rubrum</i>	[8]
meta-Fluoro Derivatives	Fluorine at the meta position	Highest overall activity against <i>Trichophyton</i> spp.	[8]
para-Fluoro Derivatives	Fluorine at the para position	Associated with enhanced selectivity	[8]

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Objective: To determine the MIC of 3,5-DFNB derivatives against *Trichophyton* species.

Materials:

- *Trichophyton rubrum* or *Trichophyton mentagrophytes* strains
- RPMI-1640 medium buffered with MOPS
- 96-well U-bottom plates
- Test compounds dissolved in DMSO
- Spectrophotometer, incubator

Methodology:

- Inoculum Preparation:
 - Grow the fungal strain on a suitable agar medium (e.g., Potato Dextrose Agar) for 4-7 days.
 - Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately $1-5 \times 10^6$ CFU/mL).
 - Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum.
- Compound Dilution:
 - In a 96-well plate, perform a two-fold serial dilution of the test compounds in RPMI-1640 medium across 10 wells (e.g., from 250 $\mu\text{g/mL}$ to 0.5 $\mu\text{g/mL}$).
 - The final volume in each well should be 100 μL .
- Inoculation:
 - Add 100 μL of the final fungal inoculum to each well containing the test compound. This brings the total volume to 200 μL and further dilutes the compound by half.
 - Include a positive control well (inoculum without compound) and a negative control well (medium only).
- Incubation:
 - Seal the plate and incubate at 28-30°C for 4-7 days, or until sufficient growth is observed in the positive control well.
- MIC Determination:
 - Visually inspect the wells for turbidity.
 - The MIC is the lowest concentration of the compound at which there is no visible fungal growth.

III. Metabolic Considerations

When designing drugs, understanding their metabolic fate is as crucial as understanding their efficacy. The inclusion of fluorine and a nitro group on the benzene ring significantly influences biotransformation. A comparative study on 2,5-difluoronitrobenzene (a positional isomer of 3,5-DFNB) revealed that it is predominantly metabolized through glutathione conjugation.[9] This is in contrast to its amino-analogue, 2,5-difluoroaminobenzene, which is mainly processed by cytochrome P450-catalyzed hydroxylation.[9]

This finding suggests that nitroaromatic compounds like 3,5-DFNB derivatives are likely to be detoxified via the glutathione S-transferase (GST) pathway. This has two key implications for drug development:

- **Enhanced Metabolic Stability:** The C-F bond is exceptionally strong, and fluorination can block sites susceptible to oxidative metabolism by P450 enzymes, potentially increasing the drug's half-life.[2]
- **Predictable Excretion Pathway:** Conjugation with glutathione creates a more water-soluble metabolite that can be readily excreted.[9]

Conclusion and Future Outlook

The **3,5-difluoronitrobenzene** scaffold is a privileged starting point for the development of biologically active molecules. Its synthetic tractability via SNAr reactions allows for the creation of diverse chemical libraries, while its inherent physicochemical properties—conferred by the nitro and difluoro groups—provide a favorable pharmacokinetic profile. Research has clearly demonstrated the potential of its derivatives in oncology and mycology, with defined mechanisms of action and clear structure-activity relationships.[1][8]

Future research should focus on expanding the diversity of nucleophiles used in synthesis to explore novel chemical spaces. Furthermore, detailed mechanistic studies on derivatives showing high potency, including co-crystallization with their target proteins, will be essential for rational, structure-based drug design. As our understanding of disease pathways deepens, the 3,5-DFNB scaffold will undoubtedly continue to serve as a reliable platform for discovering the next generation of targeted therapeutics.

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